molecular formula C14H11N3O6 B10880733 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid

Cat. No.: B10880733
M. Wt: 317.25 g/mol
InChI Key: QHHQGAVEOAJNIE-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C14H11N3O6 It is known for its unique chemical structure, which includes a 4-methylphenyl group attached to an amino group, and two nitro groups positioned at the 3 and 5 locations on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(4-Methylphenyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino-substituted benzoic acids and halogenated derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups on the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to interfere with cellular processes such as enzyme activity and membrane integrity contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

2-(4-methylanilino)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C14H11N3O6/c1-8-2-4-9(5-3-8)15-13-11(14(18)19)6-10(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19)

InChI Key

QHHQGAVEOAJNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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